molecular formula C18H13ClN4OS B14933385 6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B14933385
M. Wt: 368.8 g/mol
InChI Key: RPOLOADPJYMJOW-UHFFFAOYSA-N
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Description

6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide: is a compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, a triazole ring, and a carboxamide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple stepsThis reaction is used to construct the triazole ring by reacting an azide with an alkyne . The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its triazole ring is known for its ability to interact with biological targets through hydrogen bonding and dipole interactions .

Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent. It is studied for its anticancer, antifungal, and antibacterial activities. The presence of the triazole ring and benzothiophene core contributes to its bioactivity .

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with enzymes or receptors, modulating their activity. The benzothiophene core may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is unique due to the combination of its benzothiophene core and triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H13ClN4OS

Molecular Weight

368.8 g/mol

IUPAC Name

6-chloro-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H13ClN4OS/c19-14-4-3-13-7-17(25-16(13)8-14)18(24)22-15-5-1-12(2-6-15)9-23-11-20-10-21-23/h1-8,10-11H,9H2,(H,22,24)

InChI Key

RPOLOADPJYMJOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=CC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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